molecular formula C7H3BrClNO B1372453 7-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 1105187-43-6

7-Bromo-4-chlorofuro[3,2-c]pyridine

Cat. No. B1372453
CAS RN: 1105187-43-6
M. Wt: 232.46 g/mol
InChI Key: XEKOTRYFIYDUEL-UHFFFAOYSA-N
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Description

7-Bromo-4-chlorofuro[3,2-c]pyridine is a heterocyclic aromatic compound with a fused five-membered ring structure. It is a colorless, crystalline solid with a molecular weight of 270.55 g/mol and a melting point of 181-183°C. It is soluble in ethanol, chloroform, and other organic solvents, but insoluble in water. 7-Bromo-4-chlorofuro[3,2-c]pyridine is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It also has potential applications in the fields of material science, electronics, and biochemistry.

Scientific Research Applications

Neuroscience Research

Lastly, 7-Bromo-4-chlorofuro[3,2-c]pyridine may find applications in neuroscience research. Derivatives of this compound could potentially modulate neurotransmitter receptors, aiding in the study of neurological disorders and the development of neuropharmaceuticals.

Each of these applications demonstrates the broad utility of 7-Bromo-4-chlorofuro[3,2-c]pyridine in scientific research, highlighting its importance as a building block in various fields of study. The compound’s reactivity and structural features make it a valuable resource for innovation and discovery across multiple disciplines .

properties

IUPAC Name

7-bromo-4-chlorofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOTRYFIYDUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676662
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chlorofuro[3,2-c]pyridine

CAS RN

1105187-43-6
Record name 7-Bromo-4-chlorofuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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